molecular formula C19H19N3O4 B2508331 N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 898349-68-3

N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Cat. No.: B2508331
CAS No.: 898349-68-3
M. Wt: 353.378
InChI Key: VVAICXHJXLWDFQ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyanophenyl group and a dimethoxyphenethyl group linked by an oxalamide moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide typically involves the reaction of 2-cyanophenyl isocyanate with 3,4-dimethoxyphenethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the oxalamide linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanophenyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups replacing the cyanophenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dimethoxyphenethyl)-2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetamide
  • N1-(3,4-dimethoxyphenethyl)-2-cyano-2-[2-(4-methoxyphenyl)hydrazono]acetamide

Uniqueness

N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is unique due to its specific combination of a cyanophenyl group and a dimethoxyphenethyl group linked by an oxalamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-16-8-7-13(11-17(16)26-2)9-10-21-18(23)19(24)22-15-6-4-3-5-14(15)12-20/h3-8,11H,9-10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAICXHJXLWDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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